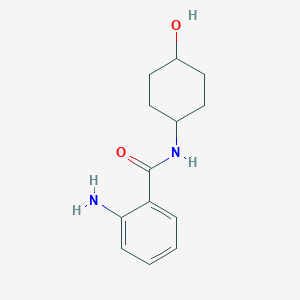

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide

Vue d'ensemble

Description

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide: is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is primarily used for research and development purposes and is not intended for medicinal or household use .

Méthodes De Préparation

The synthesis of trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide involves the reaction of trans-4-aminocyclohexanol with isatoic anhydride. The reaction is carried out in water at a temperature range of 10-40°C for approximately 2.5 hours . The reaction mixture is then filtered, washed with ice ethanol, and dried under reduced pressure to obtain the final product .

Analyse Des Réactions Chimiques

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a substituted benzamide structure, characterized by a central benzene ring connected to an amino group and a hydroxy-substituted cyclohexyl moiety. This unique configuration influences its chemical reactivity and biological properties.

Scientific Research Applications

The applications of trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide can be categorized into several key areas:

Chemistry

- Reference Standard : The compound is utilized as a reference standard for analytical development and method validation in chemical analyses.

- Synthesis Precursor : It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly expectorants.

Biology

- Biological Activity Studies : Research has focused on its biological interactions, particularly its role in enhancing mucosal secretion by stimulating glandular tissues, which aids in mucus clearance from the respiratory tract.

- Receptor Interaction : Preliminary studies suggest potential interactions with specific receptors involved in respiratory function, although detailed receptor binding studies are still required for comprehensive understanding.

Medicine

- Therapeutic Potential : The compound is investigated for its potential therapeutic effects, especially in formulations aimed at treating respiratory conditions. Its mechanism of action involves enhancing mucosal secretion, which is crucial for respiratory health.

Industry

- Material Development : In industrial applications, this compound is explored for developing new materials and improving chemical processes.

Comparative Analysis with Related Compounds

Understanding the unique properties of this compound can be enhanced by comparing it with structurally related compounds. The following table summarizes key findings from comparative studies:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Mucosal secretion enhancement | Potential use in expectorants |

| 4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile | Interaction with cancer pathways | Ongoing studies on pharmacokinetics |

| 4-(aminomethyl)benzamide derivatives | Anticancer activity against receptor tyrosine kinases | Significant inhibitory effects observed |

Case Study 1: Expectorant Formulations

Research has highlighted the role of this compound as an impurity in expectorant formulations. Its ability to enhance mucosal secretion has been documented in various pharmacological studies, indicating its potential as a therapeutic agent in respiratory treatments.

Case Study 2: Targeting Trypanosoma brucei Hsp83

A study explored benzamide derivatives' interaction with Trypanosoma brucei Hsp83, revealing that similar compounds could effectively target this protein more strongly than human homologs. While this compound was not directly tested, the findings suggest that derivatives with similar structures may be developed for anti-trypanosomal therapies .

Mécanisme D'action

The mechanism of action of trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparaison Avec Des Composés Similaires

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide can be compared with similar compounds such as:

Ambroxol Hydrochloride: A related compound used in respiratory drugs.

trans-4-Aminocyclohexanol: A precursor in the synthesis of this compound.

Isatoic Anhydride: Another precursor used in the synthesis process.

These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in research and development.

Activité Biologique

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide is an organic compound classified as a substituted benzamide. Its molecular formula is C13H18N2O2, with a molecular weight of approximately 234.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications, including its role as an impurity in expectorant formulations and other therapeutic agents.

The structure of this compound features a central benzene ring connected to an amino group and a hydroxy-substituted cyclohexyl moiety. This configuration influences its chemical reactivity and biological properties. The compound's mechanism of action primarily involves enhancing mucosal secretion by stimulating glandular tissues, which facilitates mucus clearance from the respiratory tract. Additionally, it may interact with specific receptors involved in respiratory function, although comprehensive receptor binding studies are still needed for a deeper understanding .

Therapeutic Potential

Research indicates that this compound has potential therapeutic effects. It is used in various scientific contexts:

- Chemistry : Serves as a reference standard for analytical development and method validation.

- Biology : Employed in studies related to biological activity and interactions.

- Medicine : Investigated for its potential therapeutic effects and mechanisms of action .

Case Studies

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds can provide insights into its unique biological activities.

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Mucosal secretion enhancement | Potential use in expectorants |

| 4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile | Interaction with cancer pathways | Ongoing studies on pharmacokinetics |

| 4-(aminomethyl)benzamide derivatives | Anticancer activity against receptor tyrosine kinases | Significant inhibitory effects observed |

Future Research Directions

The current understanding of this compound's biological activity highlights the need for further research:

- Receptor Binding Studies : Detailed studies on receptor interactions will clarify its role in respiratory function.

- Anticancer Potential : Investigation into its efficacy against various cancer cell lines could reveal new therapeutic applications.

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound will enhance its application in drug development.

Propriétés

IUPAC Name |

2-amino-N-(4-hydroxycyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-4,9-10,16H,5-8,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODNVULEJJJVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166654 | |

| Record name | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15942-11-7 | |

| Record name | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015942117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-amino-N-(4-hydroxycyclohexyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.